Segesterone was developed by the Population Council and has been available since at least 2000. It is synthesized from natural steroid precursors, specifically 17α-hydroxyprogesterone and 19-norprogesterone, which are modified to enhance their pharmacological properties.
Segesterone falls under the category of synthetic steroids and is classified as a progestin. Its chemical structure allows it to bind selectively to the progesterone receptor, providing its contraceptive effects without significant interaction with other hormone receptors.
The synthesis of segesterone acetate involves several chemical transformations starting from steroid precursors. The primary method includes:
The synthesis typically utilizes reagents such as acetic anhydride for acetylation and various catalysts for hydroxylation and reduction steps. The process may involve multiple purification steps, including recrystallization or chromatography, to isolate the final product with high purity.
The molecular formula of segesterone acetate is , with a molar mass of approximately 370.49 g/mol. The structure consists of a steroid nucleus with specific functional groups that confer its progestogenic properties.
Segesterone undergoes various chemical reactions that can modify its activity or stability:
The metabolic pathways are crucial for understanding the pharmacokinetics of segesterone acetate, influencing its duration of action and therapeutic efficacy.
Segesterone acts predominantly as an agonist at the progesterone receptor, leading to changes in gene expression that inhibit ovulation. Its binding affinity is significantly higher than that of natural progesterone, enhancing its contraceptive effectiveness.
Segesterone acetate is primarily used in hormonal contraceptives due to its effective progestogenic properties. It is formulated in various delivery systems:
In addition to contraception, ongoing research explores potential therapeutic applications in hormone replacement therapy and treatment of menstrual disorders due to its selective action on progesterone receptors without significant androgenic or estrogenic effects.
Segesterone acetate (16-methylene-17α-acetoxy-19-norprogesterone) represents a pinnacle of rational steroidal design, engineered through targeted modifications of the progesterone backbone. The strategic removal of the C19 methyl group (characteristic of 19-nor steroids) significantly enhances binding affinity to the progesterone receptor (PR) by eliminating steric hindrance at the receptor binding pocket. This modification increases the molecule’s planarity and allows optimal positioning within the ligand-binding domain [1] [2]. The introduction of a 16-methylene group (─CH₂─) further induces a conformational shift in the D-ring, stabilizing the 17β-side chain orientation critical for high-affinity PR interactions. Molecular dynamics simulations confirm that this exocyclic methylene group enforces a quasi-linear arrangement of the C17 substituent, enhancing hydrophobic contacts with PR residues by ~40% compared to unsubstituted 19-norprogesterone [7] [9].
The 17α-acetoxy moiety serves dual purposes: it prevents metabolic inactivation at C17 (a vulnerability of natural progesterone) and introduces an ester bond that facilitates anchoring to albumin. This binding extends plasma half-life without engaging sex hormone-binding globulin (SHBG), thus maximizing target tissue availability [1] [3]. Crystallographic analyses reveal that the 17α-acetoxy group occupies a hydrophobic sub-pocket in the PR, with its carbonyl oxygen forming a hydrogen bond with Gln725 of the receptor [9].
Table 1: Structural Modifications and Their Impact on Progestogenic Activity
Progesterone Derivative | C19 Status | C16 Substituent | C17 Modification | Relative PR Binding Affinity |
---|---|---|---|---|
Progesterone | Methyl present | None | Ketone | 1.0 (Reference) |
19-Norprogesterone | Absent | None | Ketone | 2.5 |
Segesterone | Absent | Methylene | Hydroxy | 1.8 |
Segesterone acetate | Absent | Methylene | α-Acetoxy | 2.7 |
The synthesis of segesterone acetate exploits two primary routes, each optimizing yield and stereoselectivity through discrete intermediates:
Route 1: Shapiro Synthesis (1973)This foundational method begins with 6-chloro-4,6-pregnadiene-3,20-dione, which undergoes Wittig olefination at C16 to install the methylene group. Subsequent osmium tetroxide-mediated dihydroxylation selectively generates the 17α-hydroxy intermediate, though with modest stereocontrol (60:40 α:β ratio). Acetylation under anhydrous conditions (acetic anhydride/pyridine) yields the crude product, requiring extensive purification via silica gel chromatography. The critical limitation is the low stereoselectivity at C17, resulting in a final yield of 18–22% over 7 steps .
Route 2: Asymmetric Cyanohydrin Approach (2004)This innovative pathway addresses C17 stereochemistry through chiral induction. 19-Norandrost-4-ene-3,17-dione undergoes nucleophilic addition by hydrogen cyanide in methanol/water (36:64 v/v), catalyzed by a chiral Lewis acid complex. This step achieves 94% enantiomeric excess (ee) for the 17α-cyanohydrin adduct. The nitrile group is then converted to an acetyl moiety via organometallic addition (methylmagnesium bromide) followed by hydrolysis. Final acetylation provides segesterone acetate in 63.3% overall yield across 5 steps—a marked improvement over the Shapiro route [5].
Modern industrial synthesis (e.g., WO 2013092668) integrates continuous flow hydrogenation to reduce the C4–C5 double bond transiently, preventing epimerization. Dibutyltin dilaurate-catalyzed acetylation in non-polar solvents further boosts yield to >85% for the esterification step .
Table 2: Comparison of Key Synthetic Pathways
Synthetic Method | Key Steps | Stereochemical Control at C17 | Overall Yield | Advantages |
---|---|---|---|---|
Shapiro (1973) | Wittig olefination, Dihydroxylation | Low (60% α-isomer) | 18–22% | Early route, minimal steps |
Asymmetric Cyanohydrin (2004) | Chiral HCN addition, Grignard reaction | High (94% ee) | 63.3% | Enantioselective, high-yielding |
Industrial Optimization (2013) | Flow hydrogenation, Tin-catalyzed acetylation | >99% α-isomer | 70% (5 steps) | Scalable, avoids chromatography |
SAR analyses of 19-norprogesterone derivatives reveal stringent molecular prerequisites for potent progestogenic activity:
C17 Configuration and Esterification: Free 17α-hydroxy compounds (e.g., segesterone alcohol) exhibit 100-fold lower PR binding than their acetoxylated counterparts. The acetate group’s electron-withdrawing nature reduces the pKa of the hydroxyl group, facilitating H-bond donation to PR’s Asn719. This interaction is quantified in surface plasmon resonance assays, showing a KD of 0.8 nM for segesterone acetate versus 85 nM for the non-esterified analog [2] [6]. Notably, replacing the acetate with longer alkyl chains (propionate, butyrate) diminishes activity by 60–75%, indicating steric constraints in the PR binding cleft [9].
C16 Methylene vs. Alkyl Groups: Derivatives with 16α-ethyl or 16β-methyl substitutions (e.g., in levonorgestrel) exhibit androgenic off-target effects due to AR activation. In contrast, segesterone’s exocyclic methylene group at C16 induces a 15° out-of-plane torsion that prevents AR engagement (relative binding affinity <0.1%) while maintaining PR affinity at 272% of progesterone. This conformationally constrained D-ring is a key determinant of its selectivity [1] [4].
Glucocorticoid Receptor (GR) Cross-Reactivity: Despite 38% structural homology to the GR ligand-binding domain, segesterone acetate shows negligible transactivation in GR reporter assays (EC50 >10,000 nM). This is attributed to the 19-nor configuration and C16 unsaturation, which disrupt hydrophobic contacts with Val571 of GR. Molecular docking confirms a 2.1 Å steric clash between the 16-methylene group and GR’s Leu753, explaining its lack of glucocorticoid activity [1] [4].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7